7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole

Catalog No.
S807964
CAS No.
879713-65-2
M.F
C15H14BrN
M. Wt
288.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole

CAS Number

879713-65-2

Product Name

7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole

IUPAC Name

7-bromo-1,1,2-trimethylbenzo[e]indole

Molecular Formula

C15H14BrN

Molecular Weight

288.18 g/mol

InChI

InChI=1S/C15H14BrN/c1-9-15(2,3)14-12-6-5-11(16)8-10(12)4-7-13(14)17-9/h4-8H,1-3H3

InChI Key

OJKFWXNRBKESAI-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C1(C)C)C3=C(C=C2)C=C(C=C3)Br

Canonical SMILES

CC1=NC2=C(C1(C)C)C3=C(C=C2)C=C(C=C3)Br

7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole is a chemical compound with the molecular formula C15H14BrN and a molecular weight of 288.18 g/mol. It features a unique structure that combines a benzene ring fused with an indole ring, along with three methyl groups and a bromine atom at the 7-position. This compound is notable for its applications in scientific research, particularly in fluorescence and imaging techniques.

  • There is currently no scientific research readily available on the mechanism of action of TMBTI in biological systems or its interaction with other compounds.
  • As with any research chemical, TMBTI should be handled with appropriate safety precautions due to potential unknown risks.

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions, allowing for the modification of its functional groups.
  • Coupling Reactions: It can engage in coupling reactions to synthesize more complex organic molecules, which are useful in various applications .

The biological activity of 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole has been explored primarily in the context of its role as a fluorescent probe. It exhibits properties that allow it to bind to cellular components, emitting fluorescence that aids in visualizing and tracking cellular processes. This makes it valuable for applications in tumor imaging and proteomics research, where understanding protein interactions is crucial .

The synthesis of 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole typically involves the bromination of 1,1,2-trimethyl-1H-benzo[e]indole. The general procedure includes:

  • Starting Material: 1,1,2-trimethyl-1H-benzo[e]indole is used as the precursor.
  • Bromination Reaction: The reaction is conducted under controlled conditions to ensure selective bromination at the 7-position.
  • Reaction Conditions: The mixture is stirred at room temperature and then refluxed for several hours to facilitate the reaction .

Alternative methods include microwave-assisted synthesis techniques that enhance reaction efficiency and yield .

7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole has several significant applications:

  • Fluorescent Probes: Utilized for intracellular pH detection and cell marking.
  • Tumor Imaging: Developed into near-infrared optical probes for in-vivo tumor imaging.
  • Proteomics Research: Employed to study protein interactions and functions .

Interaction studies involving 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole focus on its binding capabilities with various biological targets. As a fluorescent probe, it allows researchers to visualize cellular processes by emitting fluorescence upon binding to specific cellular components. This characteristic is particularly useful in live-cell imaging studies and understanding cellular dynamics .

7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole shares structural similarities with several other indole derivatives. Notable similar compounds include:

Compound NameStructure Characteristics
1,1,2-Trimethyl-1H-benzo[e]indoleSimilar core structure without bromine substitution
2,3,3-Trimethyl-4,5-benzo-3H-indoleContains different substituents affecting reactivity
5-Bromo-2-methylindoleBromine substitution at a different position

These compounds exhibit variations in their substituents which influence their chemical reactivity and potential applications. The unique positioning of the bromine atom in 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole contributes to its distinct properties and utility in scientific research compared to its analogs .

XLogP3

4.2

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole

Dates

Modify: 2023-08-16

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